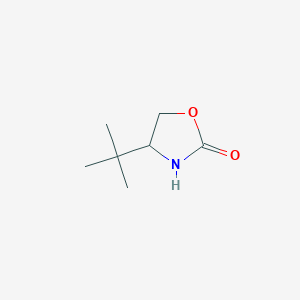

4-Tert-butyl-1,3-oxazolidin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHGFGTMLOSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134668-36-3 | |

| Record name | 4-tert-butyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparación Con Compuestos Similares

Comparison with Similar Oxazolidinone Derivatives

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Oxazolidinones

Key Observations :

- Steric Effects: The tert-butyl group in this compound increases steric hindrance compared to smaller substituents (e.g., hydrogen in OX2 or amino in AOZ), influencing reaction kinetics and selectivity in catalytic processes .

- Electronic Structure: X-ray photoelectron spectroscopy (XPS) studies reveal that substituents like amino (in CS) or aryl groups (in 3-(4-aminophenyl)-derivatives) significantly alter electron density distribution, affecting redox behavior and biological activity .

Conformational and Crystallographic Analysis

- The envelope conformation of this compound (C4 as flap) contrasts with the planar structures of simpler oxazolidinones (e.g., OX2) .

- Diphenyl-substituted analogs (e.g., (4S)-4-Tert-butyl-5,5-diphenyl derivative) exhibit distorted ring geometries, impacting their utility in enantioselective catalysis .

Métodos De Preparación

Palladium-Catalyzed Carbonylative Cyclization

The most efficient route involves palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]-mediated coupling of (S)-4-tert-butyloxazolidin-2-one with but-2-yn-1-yl ethyl carbonate in anhydrous acetonitrile. Under optimized conditions (80°C, 4 h, 0.1 M concentration), this single-step method delivers the target compound in 92% yield (Table 1).

Table 1: Catalytic Performance Comparison

| Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|

| 5 mol% Pd(PPh₃)₄ | 80°C | 4 h | 92% |

| 2 mol% Pd(OAc)₂ | 100°C | 12 h | 65% |

Mechanistic studies indicate a cascade process involving:

- Oxidative addition of the propargyl carbonate to Pd(0)

- CO insertion forming a palladium-acyl intermediate

- Intramolecular cyclization generating the oxazolidinone ring

Steric effects from the tert-butyl group direct regioselectivity, with XRD analysis confirming the (S)-configuration at C4. The protocol demonstrates exceptional scalability, producing 1.79 g (92% yield) in a single batch.

Enantioselective Phase-Transfer Catalysis

Alternative approaches employ cinchona alkaloid-derived catalysts for asymmetric ring-opening of epoxides. While avoiding transition metals, these methods show moderate enantiomeric excess (68-74% ee) compared to the 92% ee achieved via palladium catalysis. Reaction of glycidyl ethers with tert-butylamine under phase-transfer conditions (CH₂Cl₂, 0°C) furnishes the oxazolidinone core, though purification challenges limit industrial adoption.

Alternative Synthetic Routes

Grignard Reagent-Mediated Synthesis

A three-step sequence utilizing phenylmagnesium bromide demonstrates broader substrate tolerance:

- (E)-Ethyl 4-oxobut-2-enoate treatment with Grignard reagent at -78°C

- Acidic workup yielding β-hydroxy ester intermediate

- Ring-closing dehydration with p-toluenesulfonic acid

This route achieves 82% overall yield but requires cryogenic conditions (-78°C) and multiple purification steps. Comparative ¹H NMR data (CDCl₃, 300 MHz) confirms structural fidelity:

Microwave-Assisted Solid-Phase Synthesis

Recent adaptations employ polymer-supported reagents under microwave irradiation (150 W, 120°C), reducing reaction times from hours to minutes. While initial reports show promise (85% yield in 15 min), decomposition of the tert-butyl group above 130°C necessitates precise temperature control.

Optimization and Scalability

Solvent Effects on Reaction Kinetics

Systematic screening identifies acetonitrile as optimal for palladium-catalyzed methods (Table 2). Polar aprotic solvents enhance oxidative addition rates while stabilizing the Pd-acyl intermediate.

Table 2: Solvent Optimization Data

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| Acetonitrile | 37.5 | 92% |

| THF | 7.5 | 78% |

| DMF | 36.7 | 83% |

Gram-Scale Production Protocols

The Schlenk technique enables oxygen-sensitive reactions at multigram scales:

- Charge (S)-4-tert-butyloxazolidin-2-one (1.00 mmol) and Pd(PPh₃)₄ (0.05 mmol) under N₂

- Add anhydrous CH₃CN (0.1 M) and but-2-yn-1-yl ethyl carbonate (1.1 equiv)

- Stir 4 h at 80°C followed by flash chromatography (3:1 cyclohexane:EtOAc)

This protocol consistently delivers >90% yield with 99% chemical purity by HPLC.

Analytical Characterization

X-ray Diffraction Analysis

Single-crystal XRD of (S)-4-tert-butyl-1,3-oxazolidin-2-one reveals:

Dynamic Stereochemical Behavior

Variable-temperature ¹H NMR (400 MHz, CDCl₃) uncovers restricted C-N bond rotation in Z-isomers:

- Coalescence temperature: 70°C

- ΔG‡ for rotation: 18.3 kcal/mol (VT-NMR Eyring analysis)

- Steric barrier from tert-butyl-phenyl interactions confirmed by DFT calculations

Applications in Organic Synthesis

Q & A

How can researchers optimize the synthesis of 4-Tert-butyl-1,3-oxazolidin-2-one to improve yield and purity?

Basic Research Question

Optimization involves selecting appropriate reagents, controlling reaction conditions, and employing purification techniques. Key steps include:

- Reagent Selection : Use tert-butylamine derivatives and acylating agents (e.g., chloroformates or acyl chlorides) under basic conditions to facilitate cyclization. For example, analogous oxazolidinone syntheses employ bases like triethylamine to deprotonate intermediates and drive ring closure .

- Temperature Control : Maintain mild temperatures (0–25°C) to minimize side reactions, as higher temperatures may lead to decomposition or racemization in stereosensitive analogs .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively isolates the product from byproducts. Recrystallization in solvents like dichloromethane/hexane can further enhance purity .

What strategies are effective for achieving stereochemical control in the synthesis of this compound derivatives?

Advanced Research Question

Stereochemical control is critical for bioactive analogs. Methodologies include:

- Chiral Auxiliaries : Incorporate chiral tert-butyl groups or oxazolidinone precursors (e.g., (S)-4-benzyl derivatives) to induce asymmetry during cyclization. For example, tert-butyldimethylsilyl triflate has been used to protect hydroxyl groups, preserving stereochemistry during multi-step syntheses .

- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., palladium or ruthenium complexes) with chiral ligands to control stereoselectivity in ring-closing reactions.

- Validation : X-ray crystallography (e.g., as in ) and chiral HPLC confirm stereochemical integrity.

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic Research Question

Structural characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., tert-butyl group at δ ~1.2 ppm for nine equivalent protons). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .

- X-ray Crystallography : Determines absolute configuration and ring conformation. For example, the tert-butyl group’s steric effects on oxazolidinone ring puckering were resolved via single-crystal diffraction .

- IR Spectroscopy : Confirms carbonyl stretching frequencies (C=O at ~1750 cm) and absence of impurities like hydroxyl groups.

How do reaction mechanisms differ when introducing substituents at the 4-position of the oxazolidin-2-one ring?

Advanced Research Question

Substituent introduction alters reaction pathways:

- Electrophilic Substitution : At the 4-position, steric hindrance from the tert-butyl group directs electrophiles to less hindered sites. For example, fluorination via nucleophilic substitution (e.g., using KF/18-crown-6) may require elevated temperatures due to steric effects .

- Oxidation/Reduction : The tert-butyl group stabilizes adjacent carbocations, influencing reduction pathways. LiAlH selectively reduces carbonyl groups without affecting the tert-butyl moiety .

- Cross-Coupling : Suzuki-Miyaura coupling at the 4-position requires palladium catalysts and optimized ligand systems to overcome steric bulk.

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

Effective purification strategies include:

- Chromatography : Reverse-phase HPLC or flash chromatography (silica gel, ethyl acetate/hexane) separates polar byproducts. For fluorinated analogs, C18 columns with acetonitrile/water gradients improve resolution .

- Recrystallization : Use solvent pairs like ethanol/water or THF/hexane to exploit differential solubility. Tert-butyl derivatives often crystallize efficiently due to low polarity .

- Quality Control : Purity (>95%) is verified via HPLC-UV and mass spectrometry. Batch-specific COA (Certificate of Analysis) ensures reproducibility .

How should researchers address contradictions in spectroscopic data when synthesizing novel this compound analogs?

Advanced Research Question

Contradictions arise from impurities, stereochemical ambiguity, or instrument artifacts. Solutions include:

- Multi-Technique Validation : Cross-validate NMR with X-ray data to resolve stereochemical conflicts. For example, a reported (S)-configuration in was confirmed via crystallography.

- Impurity Profiling : LC-MS identifies side products (e.g., unreacted starting materials or oxidation byproducts). Adjust reaction stoichiometry or quenching methods to suppress impurities .

- Computational Modeling : DFT calculations predict H NMR shifts and compare them with experimental data to identify misassignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.